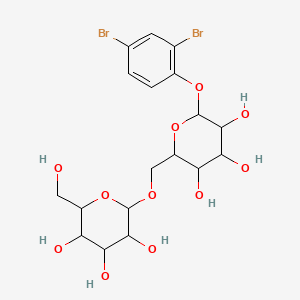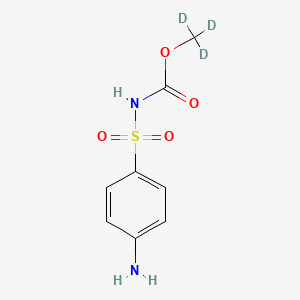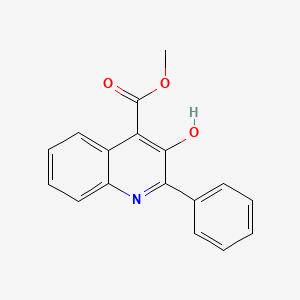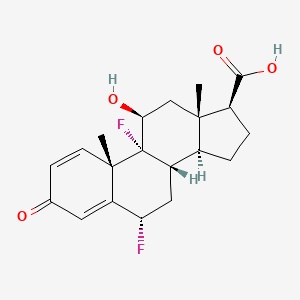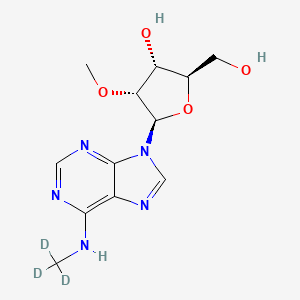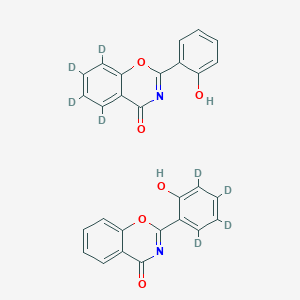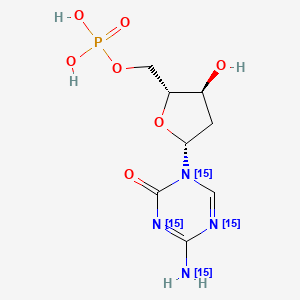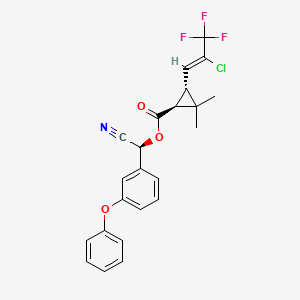![molecular formula C30H35N5O3S B13841337 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its intricate molecular structure, which includes a thienopyrimidine core, an ethoxyphenyl group, a methylpiperidinyl group, and a propan-2-yloxyanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the thienopyrimidine core in the presence of a base.
Attachment of Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Incorporation of Propan-2-yloxyanilino Moiety: The propan-2-yloxyanilino moiety can be incorporated through an etherification reaction, where a propan-2-yloxyaniline derivative reacts with the thienopyrimidine core in the presence of an acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylpiperidinyl groups, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can lead to the formation of a phenol derivative, while reduction of the carboxamide group can yield an amine derivative.
Scientific Research Applications
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound is used as a chemical probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: The compound is being explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease-related pathways, such as kinases, proteases, and phosphatases.
Modulation of Receptors: The compound may modulate the activity of specific receptors, such as G-protein-coupled receptors, ion channels, and nuclear receptors.
Interference with Signal Transduction: The compound may interfere with signal transduction pathways, leading to alterations in cellular processes such as gene expression, protein synthesis, and cell cycle progression.
Comparison with Similar Compounds
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as 2-amino-4-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine, share structural similarities but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds with a piperidine moiety, such as 4-(1-methylpiperidin-4-yl)aniline, share structural similarities but differ in their overall molecular structure and pharmacological properties.
Anilino Derivatives: Compounds with an anilino group, such as 4-(2-propan-2-yloxyanilino)thieno[3,2-d]pyrimidine, share structural similarities but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H35N5O3S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
7-(2-ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H35N5O3S/c1-5-37-23-9-7-6-8-21(23)26-27-25(39-28(26)29(31)36)17-32-30(34-27)33-22-11-10-20(16-24(22)38-18(2)3)19-12-14-35(4)15-13-19/h6-11,16-19H,5,12-15H2,1-4H3,(H2,31,36)(H,32,33,34) |
InChI Key |
AHHPRXXEWJGZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(SC3=CN=C(N=C32)NC4=C(C=C(C=C4)C5CCN(CC5)C)OC(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


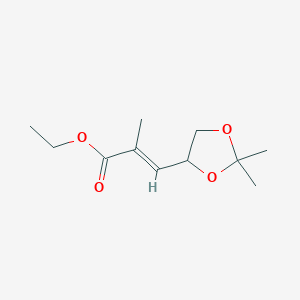


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

